Ammonium benzenesulfonate

Vue d'ensemble

Description

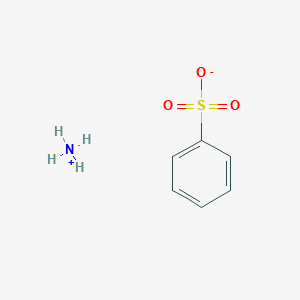

Ammonium benzenesulfonate is an inorganic compound with the chemical formula C₆H₉NO₃S. It appears as a white crystalline or powdery solid and is soluble in water. This compound is commonly used as a catalyst in industrial reactions and has applications in the production of dyes, pigments, and other organic compounds .

Méthodes De Préparation

Ammonium benzenesulfonate is typically synthesized through the sulfonation of benzene. This process involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid. The benzenesulfonic acid is then neutralized with ammonium hydroxide to produce ammonium benzenesulphonate . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Ammonium benzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to produce benzene derivatives.

Substitution: It participates in electrophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and ammonium hydroxide. The major products formed from these reactions are benzenesulfonic acid and its derivatives .

Applications De Recherche Scientifique

Chemistry

- Catalyst in Organic Synthesis : ABS serves as a catalyst in several organic reactions, enhancing reaction rates and yields. It is particularly useful in electrophilic substitution reactions due to its zwitterionic structure, which allows it to stabilize charged intermediates.

- Intermediate Production : ABS is employed as an intermediate in synthesizing dyes, pigments, and other organic compounds. Its ability to participate in various chemical reactions makes it a valuable reagent in synthetic chemistry.

Biology

- Biochemical Research : ABS is utilized in biochemical studies to investigate enzyme reactions and protein interactions. Its solubility properties facilitate the study of biomolecular interactions in aqueous environments.

- Electrolyte Additive in Lithium-Sulfur Batteries : Recent studies have shown that ABS can alleviate the irreversible accumulation of lithium sulfide (Li2S) in lithium-sulfur batteries. By acting as an electrolyte additive, it enhances the electrochemical performance of these batteries, improving energy density and cycle stability .

Industry

- Surfactant Properties : ABS exhibits surfactant characteristics, making it useful in formulations for detergents and cleaning agents. Its surface-active properties help reduce surface tension, enhancing cleaning efficiency.

- Production of Catanionic Surfactants : ABS has been synthesized as a catanionic surfactant, demonstrating significant surface activity and aggregation behavior. This application highlights its potential use in various formulations requiring surfactants .

Case Study 1: Lithium-Sulfur Batteries

A study investigated the role of ABS as an electrolyte additive in lithium-sulfur batteries. The introduction of ABS was found to improve the dissolution of Li2S in the ether electrolyte significantly. This enhancement led to better diffusion rates and improved reaction kinetics, ultimately increasing the battery's overall performance .

Case Study 2: Surfactant Applications

Research on the synthesis of catanionic surfactants from ABS demonstrated its effective surface properties. The study revealed that ABS could be combined with other surfactants to create formulations with superior stability and performance for industrial applications .

Mécanisme D'action

The mechanism of action of ammonium benzenesulphonate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes with precursor materials, which helps to decrease the crystallization rate and passivate defects at grain boundaries . This results in improved film quality and reduced defect densities in materials such as perovskite solar cells .

Comparaison Avec Des Composés Similaires

Ammonium benzenesulfonate can be compared with other similar compounds such as:

- Sodium benzenesulphonate

- Potassium benzenesulphonate

- Calcium benzenesulphonate

These compounds share similar chemical properties but differ in their solubility, reactivity, and applications. This compound is unique due to its zwitterionic structure, which allows it to passivate both cationic and anionic defects .

Activité Biologique

Ammonium benzenesulfonate, a compound derived from the sulfonation of benzene, has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and battery technology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ammonium salt of benzenesulfonic acid, characterized by its sulfonate group (-SO3^-) attached to a benzene ring. Its solubility in water and organic solvents makes it versatile for various applications.

Target Interaction

this compound primarily interacts with biomolecules through hydrogen bonding and ionic interactions. It has been shown to influence the solubility of lithium sulfide (Li2S) in lithium-sulfur batteries, enhancing the electrochemical performance by improving the diffusion rate of active substances.

Biochemical Pathways

The compound's action in biological systems is not fully elucidated. However, it is known to affect metabolic pathways involving nitrogen metabolism, as ammonium ions can be produced through various biochemical reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzenesulfonamide derivatives, which share structural similarities with this compound. For instance, certain derivatives have demonstrated significant inhibitory effects against pathogenic bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | E. coli |

Cardiovascular Effects

A study investigating the cardiovascular effects of benzenesulfonamide derivatives indicated that compounds like 4-(2-aminoethyl)benzenesulfonamide could decrease perfusion pressure through inhibition of L-type calcium channels. This suggests potential therapeutic applications in managing cardiovascular conditions .

Case Studies

-

Lithium-Sulfur Batteries

This compound has been utilized in lithium-sulfur batteries to enhance performance by mitigating the polysulfide dissolution issue, thereby improving cycle stability and efficiency. -

Pharmaceutical Applications

Research on sulfonamide derivatives indicates their potential as anti-inflammatory agents, with some compounds showing up to 94% inhibition of carrageenan-induced edema in rat models . This points towards a broader therapeutic potential for this compound and its derivatives.

Propriétés

IUPAC Name |

azanium;benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLOCCUNZXBJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066486 | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-64-3 | |

| Record name | Ammonium benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ammonium benzenesulphonate in the synthesis of guanidine benzenesulphonate?

A1: The research paper highlights a novel method for synthesizing guanidine benzenesulphonate. [] This method utilizes ammonium benzenesulphonate as a reagent, along with urea and ammonium sulphamate, to achieve yields exceeding 70%. [] While the exact mechanism is not fully elucidated in the abstract, the presence of ammonium benzenesulphonate is clearly crucial for the reaction to proceed efficiently. This suggests its potential role in the formation of key intermediates or in driving the equilibrium towards guanidine benzenesulphonate production. Further investigation into the reaction mechanism and the specific role of ammonium benzenesulphonate would be valuable.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.